molecular formula C6H14Cl2N2 B13006888 6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride

6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride

Cat. No.: B13006888
M. Wt: 185.09 g/mol
InChI Key: YNDKPFSDGMNRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride is a bicyclic organic compound with the molecular formula C6H14Cl2N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-2-butenol with bromoacetyl bromide in the presence of sodium bicarbonate, followed by further reactions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride stands out due to its unique bicyclic structure and the specific chemical properties it imparts.

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

6-methyl-2,6-diazabicyclo[3.2.0]heptane;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c1-8-4-5-6(8)2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H

InChI Key

YNDKPFSDGMNRKI-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C1CCN2.Cl.Cl

Origin of Product

United States

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